molecular formula C12H20N4O7S B13912556 Antibacterial agent 37

Antibacterial agent 37

Cat. No.: B13912556
M. Wt: 364.38 g/mol
InChI Key: ZUNVUNFTDRACHR-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial agent 37, also known as LL-37, is a human antimicrobial peptide that plays a crucial role in the innate immune system. It is part of the cathelicidin family and is known for its broad-spectrum antibacterial activity. LL-37 is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, viruses, and fungi. Its ability to modulate the immune response and promote wound healing makes it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: LL-37 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of LL-37 involves recombinant DNA technology, where the gene encoding LL-37 is inserted into a suitable expression system, such as Escherichia coli. The bacteria are cultured, and the peptide is expressed, harvested, and purified. This method allows for large-scale production of LL-37 with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: LL-37 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and enhance its stability and activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized LL-37, reduced LL-37, and various LL-37 analogs with enhanced properties .

Scientific Research Applications

LL-37 has a wide range of scientific research applications:

    Chemistry: LL-37 is used as a model peptide for studying peptide-membrane interactions and the development of peptide-based therapeutics.

    Biology: LL-37 is studied for its role in the immune system, including its ability to modulate the inflammatory response and promote wound healing.

    Medicine: LL-37 is being investigated as a potential therapeutic agent for treating bacterial infections, chronic wounds, and inflammatory diseases.

    Industry: LL-37 is used in the development of antimicrobial coatings and materials for medical devices and implants

Mechanism of Action

LL-37 exerts its antibacterial effects primarily through membrane disruption. The peptide’s net positive charge allows it to bind to the negatively charged bacterial membrane, leading to membrane destabilization and cell lysis. Additionally, LL-37 can modulate the immune response by binding to lipopolysaccharides (LPS) and lipoteichoic acids (LTA), neutralizing their endotoxin effects. LL-37 also interacts with various molecular targets and pathways, including the activation of immune cells and the promotion of wound healing .

Comparison with Similar Compounds

    Human Beta-Defensin 2 (HBD-2): Another antimicrobial peptide with broad-spectrum activity.

    Magainin: An antimicrobial peptide derived from frog skin with similar membrane-disrupting properties.

    Protegrin: A peptide with potent antibacterial activity and a similar mechanism of action.

Uniqueness of LL-37: LL-37 is unique due to its dual role in both direct antibacterial activity and immune modulation. Unlike other antimicrobial peptides, LL-37 has a broader spectrum of activity and can promote wound healing and tissue regeneration. Its ability to neutralize endotoxins and modulate the immune response makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C12H20N4O7S

Molecular Weight

364.38 g/mol

IUPAC Name

[(2S,5R)-7-oxo-2-[[(2S)-pyrrolidin-2-yl]methoxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C12H20N4O7S/c17-11(14-22-7-8-2-1-5-13-8)10-4-3-9-6-15(10)12(18)16(9)23-24(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t8-,9+,10-/m0/s1

InChI Key

ZUNVUNFTDRACHR-AEJSXWLSSA-N

Isomeric SMILES

C1C[C@H](NC1)CONC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O

Canonical SMILES

C1CC(NC1)CONC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O

Origin of Product

United States

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